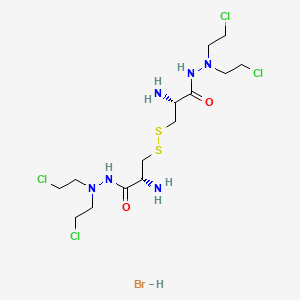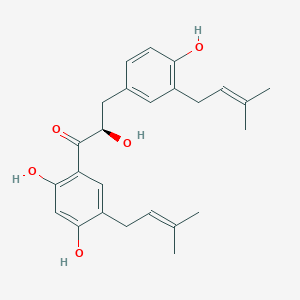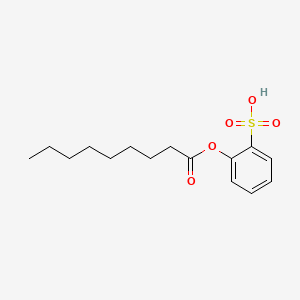
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a carbohydrazide functional group. Its distinct chemical structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of fungicides and other agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. For instance, a patented method involves the use of difluoroacetic acid, sodium hydroxide, and chlorine bleach liquor in a controlled reaction environment. This method is cost-effective, environmentally friendly, and results in a high-purity product with a yield of approximately 90.8% .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .
Scientific Research Applications
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .
Comparison with Similar Compounds
Similar Compounds
Several compounds share structural similarities with 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide, including:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with comparable functional groups.
Bixafen: A fungicide that also targets succinate dehydrogenase.
Uniqueness
What sets this compound apart is its unique combination of difluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C6H8F2N4O |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13) |
InChI Key |
ZJBIAYWOGJOISC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


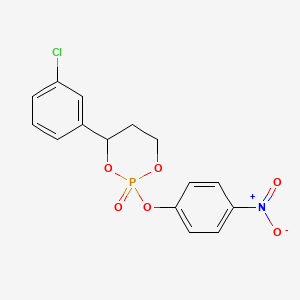
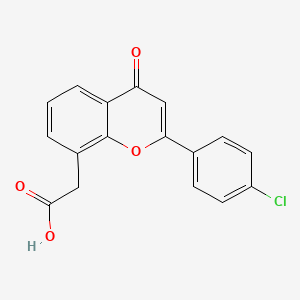
![(1R,3S,3'S)-3,3'-diphenyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B14081724.png)
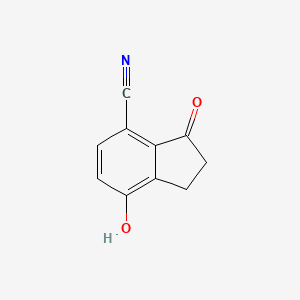



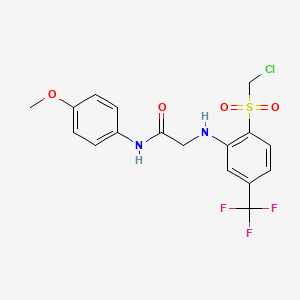
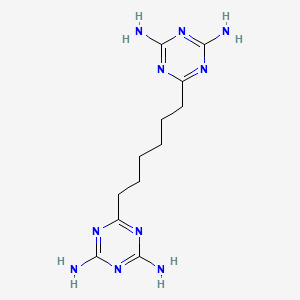
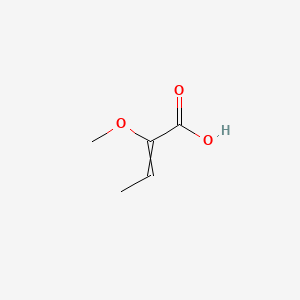
![2-(2-(Dimethylamino)ethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081750.png)
